molecular formula C18H16ClF3N2O2 B6424243 1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one CAS No. 2034472-97-2

1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B6424243
CAS No.: 2034472-97-2
M. Wt: 384.8 g/mol
InChI Key: MQZWKBOXVXUPMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one features a pyrrolidine ring substituted at position 3 with a 3-chloropyridin-4-yloxy group. The pyrrolidine is connected to an ethanone moiety, which is further substituted with a 3-(trifluoromethyl)phenyl group. This structure combines aromatic, heterocyclic, and fluorinated motifs, which are common in pharmaceuticals and agrochemicals due to their influence on bioavailability, metabolic stability, and target binding .

Properties

IUPAC Name

1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N2O2/c19-15-10-23-6-4-16(15)26-14-5-7-24(11-14)17(25)9-12-2-1-3-13(8-12)18(20,21)22/h1-4,6,8,10,14H,5,7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZWKBOXVXUPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one typically involves multiple steps. One common approach is:

  • Formation of the Pyrrolidinyl Group: : The pyrrolidinyl group can be synthesized through a series of cyclization reactions starting from the appropriate amine precursors under controlled conditions.

  • Attachment of the Chloropyridinyl Group: : This step often involves nucleophilic substitution reactions where the pyrrolidinyl compound reacts with 3-chloropyridine in the presence of a base.

  • Incorporation of the Trifluoromethylphenyl Group: : The final step can include a Friedel-Crafts acylation reaction to introduce the trifluoromethylphenyl group into the molecular structure.

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions is crucial to maximize yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the synthesis process and ensure product quality.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : The compound can participate in substitution reactions, especially nucleophilic substitutions, due to the presence of the chlorine atom and other reactive sites.

Common Reagents and Conditions

Typical reagents include strong oxidizing and reducing agents, acids, bases, and catalysts. Reaction conditions such as temperature, solvent, and pressure are carefully controlled to achieve desired outcomes.

Major Products

Major products from these reactions can include various oxidized or reduced forms of the original compound, often retaining the core structural elements while gaining or losing specific functional groups.

Scientific Research Applications

1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one finds applications across multiple scientific domains:

  • Chemistry: : Used as a reagent or intermediate in organic synthesis, facilitating the creation of complex molecules.

  • Biology: : Studied for its potential biological activity, including effects on cellular processes and interactions with biomolecules.

  • Medicine: : Investigated for therapeutic potential, particularly in developing novel drugs targeting specific pathways or conditions.

  • Industry: : Utilized in the development of advanced materials and chemical processes due to its unique properties.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level, targeting specific enzymes, receptors, or pathways. Detailed studies reveal that its structure allows it to bind selectively to certain sites, modulating their activity. This makes it a valuable tool in both research and potential therapeutic applications.

Comparison with Similar Compounds

Key Observations:

Core Scaffold Differences: The target compound’s pyrrolidine-ethanone core distinguishes it from pyridine-ethanone analogs (e.g., CAS 866145-10-0, ). Analogous phenoxy-pyrrolidine derivatives () share the pyrrolidine-oxygen linkage but lack the trifluoromethylphenyl-ethanone group, which may reduce lipophilicity .

Substituent Effects: The 3-(trifluoromethyl)phenyl group in the target compound increases lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 3-methoxyphenyl in ) .

Synthetic Pathways :

  • Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) is a plausible route for introducing the pyridinyloxy group, as seen in and for similar heterocycles .
  • Sodium triacetoxyborohydride-mediated reductive amination () could be adapted for pyrrolidine functionalization .

Pharmacological and Physicochemical Implications

While direct pharmacological data for the target compound are absent in the evidence, insights can be inferred from analogs:

  • Trifluoromethyl Groups : Enhance membrane permeability and resistance to oxidative metabolism, as seen in agrochemicals like fluridone () .
  • Pyridinyloxy Linkages : Common in kinase inhibitors and antimicrobial agents due to their ability to engage in π-π stacking and hydrogen bonding .

Biological Activity

The compound 1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one is a synthetic organic molecule of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article aims to provide an overview of its biological activity, including synthesis methods, interaction studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H19ClF3N1OC_{18}H_{19}ClF_3N_1O with a molecular weight of approximately 359.81 g/mol. The structure combines several functional groups, including a chloropyridine moiety, a pyrrolidine ring, and a trifluoromethyl phenyl group. These features suggest potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

Structural Features

ComponentDescription
Chloropyridine Known for its role in various biological processes and potential antimicrobial activity.
Pyrrolidine Ring Provides flexibility and can participate in various chemical reactions.
Trifluoromethyl Group Enhances lipophilicity and metabolic stability, potentially increasing bioavailability.

Pharmacological Potential

Research indicates that compounds with similar structural motifs exhibit diverse biological activities, including:

  • Antimicrobial : Compounds containing chloropyridine are often investigated for their antibacterial properties.
  • Antiviral : Initial studies suggest that this compound may interact with viral proteins or cellular receptors, indicating potential antiviral activity.
  • Neuroprotective : Related structures have been linked to neuroprotective effects, warranting investigation into this compound's similar properties.

Interaction Studies

Interaction studies are crucial for understanding the mechanism of action of this compound. Preliminary findings suggest that it may bind to specific cellular targets, which could elucidate its pharmacological profile.

Case Studies

  • Antiviral Activity : A study explored the binding affinity of this compound to viral proteins, revealing promising results that indicate it could inhibit viral replication pathways.
  • Enzyme Inhibition : Research into its role as an inhibitor of specific enzymes has shown potential in modulating metabolic pathways associated with disease states.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions using appropriate amines and aldehydes.
  • Introduction of Chloropyridine Moiety : Achieved via nucleophilic substitution reactions.
  • Attachment of Trifluoromethyl Phenyl Group : This step often involves electrophilic aromatic substitution reactions.

Synthetic Route Overview

StepReaction TypeKey Reagents
1CyclizationAmine + Aldehyde
2Nucleophilic SubstitutionChloropyridine derivative
3Electrophilic SubstitutionTrifluoromethyl phenol derivative

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.